molecular formula C26H23N5O4 B11030258 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11030258
M. Wt: 469.5 g/mol
InChI Key: HEARAFMXDRLMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a phthalazinone moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The phthalazinone moiety is then introduced via a nucleophilic substitution reaction, followed by acetylation to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling, along with waste minimization strategies, are integral to the industrial synthesis to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzimidazole or phthalazinone rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE stands out due to its unique combination of benzimidazole and phthalazinone moieties, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C26H23N5O4/c1-34-20-13-12-17-14-27-31(26(33)22(17)24(20)35-2)15-21(32)30-23(16-8-4-3-5-9-16)25-28-18-10-6-7-11-19(18)29-25/h3-14,23H,15H2,1-2H3,(H,28,29)(H,30,32)

InChI Key

HEARAFMXDRLMGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.